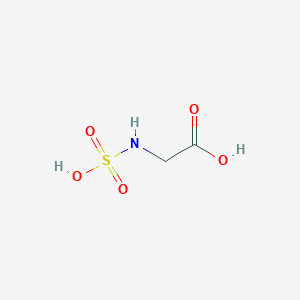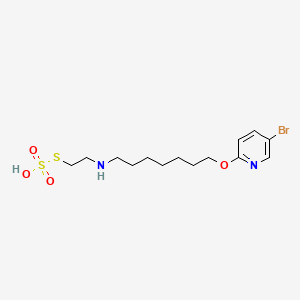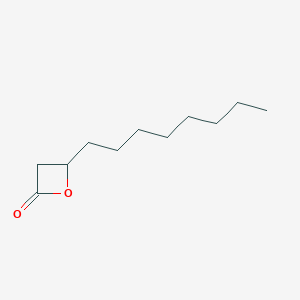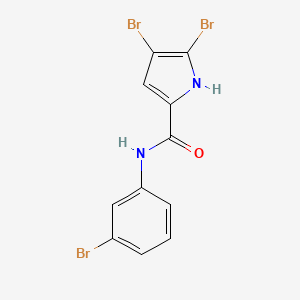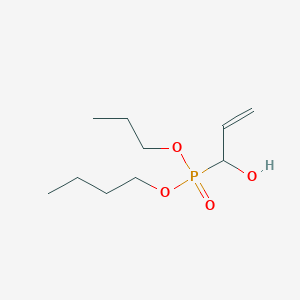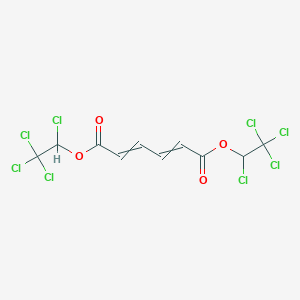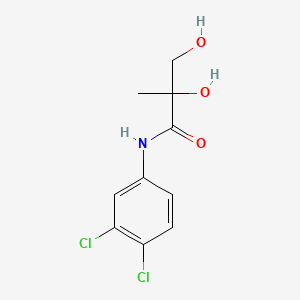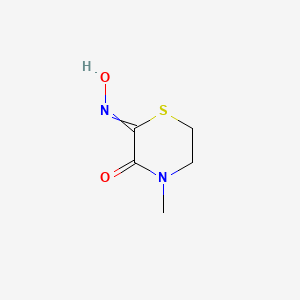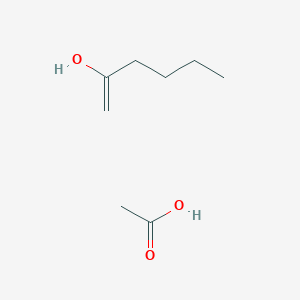
Acetic acid;hex-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hex-1-en-2-ol is an organic compound that combines the properties of acetic acid and hex-1-en-2-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hex-1-en-2-ol is an unsaturated alcohol with a double bond between the first and second carbon atoms and a hydroxyl group on the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;hex-1-en-2-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol. In this case, acetic acid reacts with hex-1-en-2-ol in the presence of a mineral acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and hex-1-en-2-ol into a reactor, where they react in the presence of a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hex-1-en-2-ol undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group in hex-1-en-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation; osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols or esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hex-1-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various esters and alcohols.
Biology: Studied for its potential antimicrobial properties and effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;hex-1-en-2-ol involves its interaction with molecular targets through various pathways:
Esterification: The carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity, allowing the nucleophilic attack by hex-1-en-2-ol.
Oxidation: The double bond in hex-1-en-2-ol reacts with electrophilic oxygen species, forming epoxides or diols.
Reduction: The ester group is reduced to an alcohol through the transfer of hydride ions from reducing agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-1-en-3-ol: An unsaturated alcohol with a hydroxyl group on the third carbon.
Hex-2-en-1-ol: An unsaturated alcohol with a double bond between the second and third carbon atoms and a hydroxyl group on the first carbon.
Uniqueness
Acetic acid;hex-1-en-2-ol is unique due to its combination of an ester and an unsaturated alcohol, providing distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
52149-26-5 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
acetic acid;hex-1-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-3-4-5-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
ASMMAOHXXAVFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


